Ethyl (3E)-1-(3,4-dimethoxyphenyl)-3-(hydroxymethylidene)-6,7-dimethoxy-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate
Description
Ethyl (3E)-1-(3,4-dimethoxyphenyl)-3-(hydroxymethylidene)-6,7-dimethoxy-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate is a naphthoquinone derivative featuring a tetrahydronaphthalene core substituted with multiple methoxy groups, a hydroxymethylidene moiety, and an ethyl carboxylate ester. The compound is synthesized via reactions involving ortho-hydroxyl-containing aldehydes, where steric hindrance and nucleophilic attack dynamics play critical roles in its formation . The presence of electron-donating methoxy groups and the hydroxymethylidene functional group may enhance its stability and interaction with biological targets, such as enzymes involved in aromatic compound degradation .
Properties
CAS No. |
6267-83-0 |
|---|---|
Molecular Formula |
C24H26O8 |
Molecular Weight |
442.5 g/mol |
IUPAC Name |
ethyl (3E)-1-(3,4-dimethoxyphenyl)-3-(hydroxymethylidene)-6,7-dimethoxy-4-oxo-1,2-dihydronaphthalene-2-carboxylate |
InChI |
InChI=1S/C24H26O8/c1-6-32-24(27)22-16(12-25)23(26)15-11-20(31-5)19(30-4)10-14(15)21(22)13-7-8-17(28-2)18(9-13)29-3/h7-12,21-22,25H,6H2,1-5H3/b16-12+ |
InChI Key |
OSEHBKAFOZEZCG-FOWTUZBSSA-N |
Isomeric SMILES |
CCOC(=O)C\1C(C2=CC(=C(C=C2C(=O)/C1=C/O)OC)OC)C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CCOC(=O)C1C(C2=CC(=C(C=C2C(=O)C1=CO)OC)OC)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylicacid,1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydro-3-(hydroxymethylene)-6,7-dimethoxy-4-oxo-,ethyl ester typically involves multi-step organic reactions One common method includes the esterification of 2-naphthalenecarboxylic acid with ethanol in the presence of a strong acid catalyst
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylicacid,1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydro-3-(hydroxymethylene)-6,7-dimethoxy-4-oxo-,ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce alcohol derivatives.
Scientific Research Applications
2-Naphthalenecarboxylicacid,1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydro-3-(hydroxymethylene)-6,7-dimethoxy-4-oxo-,ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylicacid,1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydro-3-(hydroxymethylene)-6,7-dimethoxy-4-oxo-,ethyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Mechanistic Insights
- Synthetic Pathways: The compound forms via competition between naphthoquinone and aryl amine nucleophilic attacks on intermediates like 3-(4-hydroxybenzylidene)naphthalene-1,2,4(3H)-trione (see Table 1, entries 1-3 in ). This mechanism aligns with Zhang et al.’s reports on benzoacridine-dione synthesis .
- Catalytic Promiscuity : Enzymes such as naphthalene dioxygenase (NDO) exhibit reduced activity toward methoxy-substituted derivatives compared to hydroxylated analogs, suggesting the target compound’s environmental persistence .
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